2,4,5,6-Tetrachloronicotinonitrile
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Overview
Description
2,4,5,6-Tetrachloronicotinonitrile is a chemical compound with the molecular formula C6Cl4N2 It is a derivative of nicotinonitrile, characterized by the presence of four chlorine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5,6-Tetrachloronicotinonitrile can be synthesized through the chlorination of nicotinonitrile. The process involves the reaction of nicotinonitrile with chlorine gas in the presence of a catalyst, typically iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds as follows:
C6H4N2+4Cl2→C6Cl4N2+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where nicotinonitrile is continuously fed and reacted with chlorine gas. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrachloronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Oxidation: It can undergo oxidation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Reduction: Formation of partially chlorinated nicotinonitriles.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2,4,5,6-Tetrachloronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,5,6-Tetrachloronicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloronicotinonitrile: Lacks one chlorine atom compared to 2,4,5,6-Tetrachloronicotinonitrile.
2,4,6-Trichloronicotinonitrile: Has chlorine atoms at different positions on the pyridine ring.
2,3,5,6-Tetrachloronicotinonitrile: Chlorine atoms are positioned differently on the pyridine ring.
Uniqueness
This compound is unique due to the specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2,4,5,6-tetrachloropyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLORIERFMJHASL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352529 |
Source
|
Record name | 2,4,5,6-tetrachloronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17824-82-7 |
Source
|
Record name | 2,4,5,6-tetrachloronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5,6-TETRACHLORONICOTINONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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